2-Hydroxy-4-isopropylbenzamide

Description

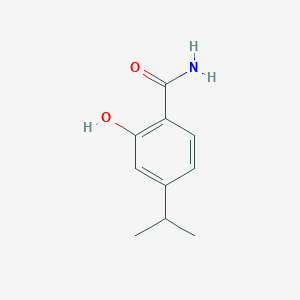

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13) |

InChI Key |

NLKNQCCZXYZVJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Isopropylbenzamide

Strategic Approaches to the Synthesis of 2-Hydroxy-4-isopropylbenzamide and Analogues

The construction of the this compound core relies on precise control over aromatic substitution patterns. Key strategies include regioselective functionalization of precursors and efficient amide bond formation.

Regioselective Functionalization and Ortho-Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) guides the deprotonation of the aromatic ring to the adjacent ortho position by an organolithium reagent, such as n-butyllithium. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

For the synthesis of this compound, a common approach involves the use of a directing group to facilitate ortho-functionalization. The amide group itself can serve as a potent DMG. wikipedia.orgacs.org For instance, starting from a suitably substituted benzamide (B126), ortho-lithiation can be achieved, followed by the introduction of a hydroxyl group or a precursor. The aryl O-carbamate group is another powerful DMG that can be employed in DoM chemistry. nih.gov

An alternative regioselective approach involves the functionalization of a pre-existing phenol (B47542). For example, the formylation of 4-isopropylphenol (B134273) would introduce a formyl group, which can then be converted to the corresponding benzoic acid and subsequently the benzamide.

Amide Bond Formation and Hydroxy Group Introduction Methodologies

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by coupling a 2-hydroxy-4-isopropylbenzoic acid derivative with an appropriate amine. A variety of coupling agents can be employed to facilitate this reaction, including carbodiimides and phosphonium (B103445) or uronium-based reagents. nih.govnih.gov

One common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. This activated intermediate then readily reacts with an amine to form the desired amide. researchgate.net Another approach utilizes coupling agents that promote the direct reaction between the carboxylic acid and the amine, often in the presence of a non-nucleophilic base. nih.gov Solvent-free conditions using methoxysilanes as coupling agents have also been reported for amide bond formation. nih.gov

The introduction of the hydroxy group can be accomplished at various stages of the synthesis. It can be present on the starting benzoic acid precursor or introduced later in the synthetic sequence through methods such as nucleophilic aromatic substitution or oxidation of a suitable precursor.

Rational Derivatization for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, systematic chemical modifications are undertaken. These modifications typically focus on the hydroxy and amide moieties, as well as the aromatic ring and the isopropyl side chain. nih.govnih.gov

Chemical Modifications of the Hydroxy and Amide Moieties

The phenolic hydroxyl group and the amide functionality are key handles for chemical modification. The hydroxyl group can be alkylated to form ethers or acylated to generate esters, allowing for the investigation of the impact of hydrogen bond donating and accepting capabilities at this position.

The amide group offers multiple sites for modification. The nitrogen atom can be substituted with various alkyl or aryl groups to probe the influence of steric and electronic factors. The carbonyl group can also be a target for transformation, although this is less common.

Exploration of Aromatic Substitutions and Isopropyl Side Chain Variations

Alterations to the aromatic ring and the isopropyl side chain provide further avenues for SAR exploration. Additional substituents can be introduced onto the benzene (B151609) ring to modulate the electronic properties and steric profile of the molecule. The position and nature of these substituents can have a profound impact on biological activity.

The isopropyl group at the 4-position can be replaced with other alkyl groups of varying size and branching, or with other functional groups altogether. These modifications allow for the investigation of the role of the hydrophobic pocket that this group may occupy in a biological target.

Table 1: Examples of Chemical Modifications and Resulting Analogues

| Starting Material | Reagent/Condition | Moiety Modified | Product |

| 2-Hydroxy-4-isopropylbenzoic acid | Amine, Coupling Agent | Carboxylic Acid | N-Substituted-2-hydroxy-4-isopropylbenzamide |

| This compound | Alkyl Halide, Base | Hydroxy Group | 2-Alkoxy-4-isopropylbenzamide |

| This compound | Acyl Chloride, Base | Hydroxy Group | 2-Acyloxy-4-isopropylbenzamide |

| Substituted 2-Hydroxybenzoic Acid | Isopropylamine (B41738), Coupling Agent | Aromatic Ring | Substituted 2-Hydroxy-N-isopropylbenzamide |

Advanced Structural Elucidation and Supramolecular Chemistry of 2 Hydroxy 4 Isopropylbenzamide

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture

Determination of Crystal System, Space Group, and Unit Cell Parameters

No crystallographic data for 2-Hydroxy-4-isopropylbenzamide is available in the current scientific literature.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Van der Waals Forces

A detailed analysis of the intermolecular interactions is not possible without a solved crystal structure.

Elucidation of Molecular Conformation and Intramolecular Interactions

The precise molecular conformation and intramolecular interactions of this compound in the solid state have not been determined.

Supramolecular Organization and Crystal Engineering Principles

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

No Hirshfeld surface analysis or fingerprint plot data has been published for this compound.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Weak Interactions

There are no NCI or RDG analyses available for this compound.

Spectroscopic Characterization for Electronic and Vibrational Insights

Spectroscopic techniques are indispensable for elucidating the fine details of molecular structure, conformation, and bonding. For this compound, a combination of high-resolution Nuclear Magnetic Resonance (NMR) and advanced vibrational spectroscopy (FT-IR, Raman) would provide a comprehensive understanding of its solution-state conformation, electronic environment, and the interplay of its functional groups.

High-resolution ¹H and ¹³C NMR spectroscopy would serve as a primary tool for confirming the molecular structure of this compound and for probing its preferred conformation in solution. The chemical shifts (δ) of the protons and carbon atoms are highly sensitive to their local electronic environment, which is influenced by the electronic effects of the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and carboxamide (-CONH₂) substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the amide protons, and the phenolic hydroxyl proton. A strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the amide group is anticipated. This interaction would significantly influence the chemical shift of the phenolic proton, shifting it downfield to a region of δ 12.0-14.0 ppm, and it would likely appear as a broad singlet. The two amide protons (-CONH₂) are diastereotopic due to hindered rotation around the C(O)-N bond and would be expected to appear as two distinct, broad singlets in the δ 7.5-8.5 ppm range.

The aromatic region would display an ABC system for the three protons on the benzene ring.

H-6: This proton, being ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing amide group, is expected to be the most shielded, resonating at approximately δ 7.5-7.7 ppm as a doublet.

H-5: Positioned ortho to the isopropyl group and meta to the hydroxyl group, this proton would likely appear around δ 6.8-7.0 ppm as a doublet of doublets.

H-3: This proton, situated between the hydroxyl and isopropyl groups, would be the most upfield, expected around δ 6.7-6.9 ppm as a small doublet.

The isopropyl group would present as a septet for the methine proton (-CH) around δ 2.8-3.0 ppm, coupled to the six equivalent methyl protons (-CH₃), which would appear as a doublet around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for each of the 10 carbon atoms in the molecule.

The amide carbonyl carbon (C=O) would be significantly deshielded, with a predicted chemical shift in the range of δ 170-174 ppm.

The aromatic carbons would appear between δ 110-165 ppm. The C2 carbon, bearing the hydroxyl group, would be the most deshielded aromatic carbon (around δ 160-163 ppm), while the C1 carbon attached to the amide group would also be significantly downfield. The C4 carbon attached to the isopropyl group would be deshielded relative to an unsubstituted benzene, appearing around δ 150-155 ppm. The other aromatic carbons (C3, C5, C6) would be more shielded.

The isopropyl carbons would include the methine carbon at approximately δ 34-36 ppm and the two equivalent methyl carbons at around δ 23-25 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -OH (Phenolic) | 12.0 - 14.0 | Broad Singlet | Downfield shift due to strong intramolecular H-bonding. |

| -CONH₂ (Amide) | 7.5 - 8.5 | Two Broad Singlets | Diastereotopic protons due to hindered rotation. |

| H-6 (Aromatic) | 7.5 - 7.7 | Doublet (d) | Ortho to -OH, meta to -CONH₂. |

| H-5 (Aromatic) | 6.8 - 7.0 | Doublet of Doublets (dd) | Ortho to isopropyl, meta to -OH. |

| H-3 (Aromatic) | 6.7 - 6.9 | Doublet (d) | Between -OH and isopropyl groups. |

| -CH (Isopropyl) | 2.8 - 3.0 | Septet (sept) | Methine proton. |

| -CH₃ (Isopropyl) | 1.2 - 1.3 | Doublet (d) | Six equivalent methyl protons. |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 174 |

| C-2 (Ar-OH) | 160 - 163 |

| C-4 (Ar-iPr) | 150 - 155 |

| C-1 (Ar-CONH₂) | 115 - 118 |

| C-6 (Ar-H) | 130 - 133 |

| C-5 (Ar-H) | 118 - 121 |

| C-3 (Ar-H) | 116 - 119 |

| -CH (Isopropyl) | 34 - 36 |

| -CH₃ (Isopropyl) | 23 - 25 |

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and probing the nature of chemical bonds. The vibrational spectrum of this compound would be characterized by the distinct frequencies of its amide, hydroxyl, and isopropyl moieties, with intramolecular hydrogen bonding playing a key role in modulating these frequencies.

O-H and N-H Stretching Region (3500-3000 cm⁻¹): A very broad and strong absorption band is predicted in the FT-IR spectrum, centered around 3200-2500 cm⁻¹, which is characteristic of a strongly hydrogen-bonded phenolic -OH group. The asymmetric and symmetric N-H stretching vibrations of the primary amide (-CONH₂) would likely appear as two distinct, sharper bands superimposed on the broad -OH signal, typically around 3400 cm⁻¹ and 3200 cm⁻¹.

C-H Stretching Region (3100-2800 cm⁻¹): Aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will be visible as strong bands in the 2960-2870 cm⁻¹ region.

Carbonyl Stretching Region (1700-1600 cm⁻¹): The amide I band (primarily C=O stretch) is one of the most intense and informative absorptions. In this compound, the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl is expected to lower the C=O stretching frequency significantly. Instead of the typical ~1680 cm⁻¹ for a free benzamide (B126), the band is predicted to appear at a lower wavenumber, around 1640-1650 cm⁻¹ .

Amide II and Aromatic Region (1620-1400 cm⁻¹): The amide II band, which arises from a mix of N-H bending and C-N stretching, is expected around 1600-1620 cm⁻¹. This region will also contain several bands corresponding to the C=C stretching vibrations of the aromatic ring, typically in the 1600-1450 cm⁻¹ range.

Fingerprint Region (<1400 cm⁻¹): This region will contain a multitude of complex vibrations, including C-O stretching of the phenol (B47542) (around 1250 cm⁻¹), C-N stretching of the amide, and various bending and deformation modes of the isopropyl and aromatic moieties, providing a unique fingerprint for the molecule.

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are strong in the IR, the aromatic C=C and symmetric C-H stretching vibrations of the isopropyl group would be expected to show strong signals in the Raman spectrum.

Interactive Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |

|---|---|---|---|---|

| ν(O-H) | Phenolic -OH | 3200 - 2500 | Strong, Broad / Weak | Broadened and shifted to lower frequency due to strong intramolecular H-bonding. |

| ν(N-H) | Amide (-CONH₂) | ~3400, ~3200 | Medium / Medium | Asymmetric and symmetric stretches. |

| ν(C-H) | Aromatic | 3100 - 3000 | Medium / Strong | |

| ν(C-H) | Isopropyl | 2960 - 2870 | Strong / Strong | Asymmetric and symmetric stretches. |

| ν(C=O) (Amide I) | Amide (-CONH₂) | 1640 - 1650 | Very Strong / Medium | Frequency lowered by intramolecular H-bonding. |

| δ(N-H) (Amide II) | Amide (-CONH₂) | 1600 - 1620 | Strong / Weak | Coupled N-H bend and C-N stretch. |

| ν(C=C) | Aromatic Ring | 1600 - 1450 | Medium-Strong / Strong | Multiple bands expected. |

| ν(C-O) | Phenolic C-O | ~1250 | Strong / Weak |

Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy 4 Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics and reactivity of 2-Hydroxy-4-isopropylbenzamide.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized molecular geometry of this compound. researchgate.netanalis.com.my This process identifies the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized structure provides a foundation for calculating various electronic properties. researchgate.netepstem.net Theoretical calculations using DFT can accurately predict key bond lengths and angles, which often show good correlation with experimental data when available. epstem.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. aimspress.comresearchgate.net For instance, a calculated HOMO-LUMO gap of 2.96 eV has been reported for a related thiazolidin-4-one derivative, indicating its potential for charge transfer within the molecule. nih.gov The analysis of these orbitals helps in predicting how this compound might interact with other molecules. aimspress.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. wolfram.comlibretexts.org The MEP surface illustrates the electrostatic potential at different points on the electron density surface. wolfram.com Regions of negative potential (typically colored red) indicate areas with a high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent regions of neutral potential. nih.gov For molecules containing electronegative atoms like oxygen and nitrogen, negative potential regions are often localized around these atoms. nih.gov MEP analysis of this compound would reveal the most likely sites for intermolecular interactions. nih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. mdpi.com This method is crucial in drug discovery and design for assessing the binding affinity and mode of interaction between a ligand and its biological target. nih.gov

Identification of Key Amino Acid Residues Involved in Ligand Recognition and Stabilization

Molecular docking simulations are a primary method used to predict how a ligand, such as this compound, might bind to a protein target. This computational technique places the ligand into the binding site of a protein and evaluates the interaction energy. Had studies been available, this section would have detailed the specific amino acid residues within a given protein's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the functional groups of this compound (the hydroxyl, amide, and isopropyl groups). A data table would have listed these residues, the type of interaction, and the corresponding distances, thereby illustrating the molecular basis for the compound's recognition and stabilization within the protein pocket. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

This subsection would have described the development of QSAR models for a series of compounds including this compound.

2D QSAR: These models correlate biological activity with 2D descriptors like molecular weight, logP (lipophilicity), and topological indices. nih.gov The resulting equations would have been presented to show how these properties quantitatively affect the potency.

3D QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would have been discussed. researchgate.net These methods use 3D grid-based fields (steric, electrostatic) to model activity. The results would have been shown as contour maps, indicating regions where, for example, bulky groups or positive charges would increase or decrease biological potency.

A table comparing the statistical quality of different models (e.g., r², q²) would have been included to demonstrate their predictive power.

This approach uses molecular fingerprints—binary strings representing the presence or absence of specific structural fragments—to build a QSAR model. nih.gov If research were available, this section would have identified which specific molecular fragments of this compound and its analogues contribute positively or negatively to their biological activity. researchgate.net This method is particularly useful for highlighting key substructures responsible for the desired effect. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide insight into the movement of atoms and molecules over time, offering a dynamic view of the compound and its interaction with a protein.

This section would have analyzed the results of MD simulations of this compound in a solvent or a protein binding site. The analysis would reveal the compound's preferred shapes (conformations), the flexibility of its rotatable bonds (e.g., around the isopropyl group and the amide bond), and the energy barriers between different conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.

Here, the focus would have been on MD simulations of the this compound-protein complex. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions throughout the simulation, providing a dynamic view of the binding stability.

A table summarizing these dynamic properties and interaction lifetimes would have been provided to give a comprehensive picture of the compound's behavior within its biological target.

Pharmacophore Modeling and De Novo Ligand Design of this compound Analogs

Extensive literature searches did not yield specific studies on the pharmacophore modeling or de novo ligand design of this compound. Therefore, this section will explore these computational chemistry techniques by drawing parallels from research on structurally related salicylamide (B354443) and benzamide (B126) derivatives. These examples will illustrate the methodologies and potential applications for designing novel compounds based on the 2-hydroxybenzamide scaffold.

Pharmacophore Modeling of Structurally Related Benzamides

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target.

For the broader class of salicylamide and benzamide derivatives, pharmacophore models are typically developed based on a set of known active compounds or the crystal structure of a ligand bound to its protein target. wustl.edu These models generally include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, in the design of inhibitors for various enzymes, the 2-hydroxy and the amide groups of the salicylamide core are often critical for forming key interactions within the active site. The hydroxyl and amide protons can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. The benzene (B151609) ring provides a scaffold for hydrophobic and aromatic interactions.

A generalized pharmacophore model for a salicylamide derivative, based on common features identified in computational studies of related compounds, could include the features outlined in Table 1.

Table 1: Generalized Pharmacophore Features for Salicylamide Derivatives

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Typically the 2-hydroxyl group and the N-H of the amide. | Forms directional hydrogen bonds with acceptor groups in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide and the oxygen of the 2-hydroxyl group. | Forms directional hydrogen bonds with donor groups in the target's active site. |

| Aromatic Ring (AR) | The phenyl ring of the benzamide core. | Engages in π-π stacking or other aromatic interactions with residues like tyrosine, phenylalanine, or tryptophan. |

In a study focused on designing novel benzamide derivatives as PARP-1 inhibitors for breast cancer therapy, computational approaches were used to evaluate potential compounds. innovareacademics.in The designed compound 2D showed strong interactions with key residues in the PARP-1 active site, including Tyr896, Arg878, Asp766, and Ser904, highlighting the importance of specific pharmacophoric interactions for inhibitory activity. innovareacademics.in

De Novo Ligand Design Based on Benzamide Scaffolds

De novo ligand design is a computational strategy used to generate novel molecular structures with a high likelihood of binding to a specific biological target. This process can be guided by a pharmacophore model, ensuring that the newly designed molecules possess the necessary chemical features for activity. Alternatively, it can be structure-based, where new molecules are built directly within the binding site of a target protein.

The design of novel salicylamide and benzamide derivatives often involves modifying the core structure to enhance potency, selectivity, or pharmacokinetic properties. Computational studies play a crucial role in predicting how these modifications will affect binding.

For example, research on benzodioxane-benzamides as inhibitors of the bacterial protein FtsZ utilized computational design to develop more potent compounds. nih.gov This work led to the synthesis of novel derivatives with very low minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus. nih.govresearchgate.net

In another instance, salicylamide analogues with substitutions at the 4'-position were designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. elsevierpure.com This effort resulted in the identification of compounds with significant inhibitory activity, demonstrating the utility of structure-guided design in exploring new chemical space. elsevierpure.com

Table 2 presents examples of computationally designed or optimized benzamide and salicylamide derivatives and their reported biological activities, illustrating the successful application of these design principles.

Table 2: Examples of Designed Benzamide and Salicylamide Derivatives and their Activities

| Compound Class | Target | Key Design Strategy | Example Compound/Activity | Reference |

|---|---|---|---|---|

| Phenyl Benzamide Derivatives | PARP-1 | Molecular docking and MD simulations to optimize binding to the active site. | Compound 2D exhibited a binding affinity close to the standard drug Olaparib. | innovareacademics.in |

| Benzodioxane-Benzamides | FtsZ | Exploration of a hydrophobic subpocket in the target protein. | Novel derivatives with low MICs against resistant bacteria. | nih.gov |

| 4'-Substituted Salicylamide Analogues | EGFR Tyrosine Kinase | Structure-based design to improve efficacy. | Compounds 15a and 15b showed IC50 values of 0.27 µM and 1.1 µM, respectively. | elsevierpure.com |

These examples underscore the power of computational chemistry and molecular modeling in the discovery and optimization of novel therapeutic agents based on the benzamide and salicylamide scaffolds. While no specific studies have been performed on this compound, these methodologies provide a clear roadmap for how such investigations could be conducted to explore its potential biological activities.

Biological Activity and Mechanistic Investigations of 2 Hydroxy 4 Isopropylbenzamide

Biochemical and Cellular Enzyme Inhibition Studies

Investigations into compounds structurally related to 2-Hydroxy-4-isopropylbenzamide suggest its potential as an enzyme inhibitor, particularly targeting hydrolases like tyrosinase.

Research on analogous benzaldehyde (B42025) compounds points towards hydrolases as a likely target class for this compound. Specifically, the structurally similar compound, 2-hydroxy-4-isopropylbenzaldehyde, also known as chamaecin, has been identified as a potent inhibitor of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govsigmaaldrich.com This suggests that this compound may also exhibit inhibitory activity against tyrosinase. Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has also been characterized as a principal tyrosinase inhibitor. medchemexpress.com

While there is no direct evidence of this compound inhibiting kinases, proteases, or acetyltransferases in the reviewed literature, the established activity of its analogs against a key hydrolase warrants further investigation into its broader enzyme inhibition profile.

Biochemical assays on 2-hydroxy-4-isopropylbenzaldehyde have quantified its inhibitory potency against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) for the partial inhibition of L-3,4-dihydroxyphenylalanine (L-DOPA) oxidation was determined to be 2.3 µM. nih.govsigmaaldrich.com For the related compound, 2-hydroxy-4-methoxybenzaldehyde, the IC50 value for the inhibition of mushroom tyrosinase-mediated L-DOPA oxidation was found to be 4.3 µg/ml (approximately 0.03 mM). medchemexpress.com

Table 1: Inhibitory Potency of Compounds Related to this compound Against Tyrosinase

| Compound Name | Enzyme | Substrate | IC50 Value |

| 2-hydroxy-4-isopropylbenzaldehyde (Chamaecin) | Mushroom Tyrosinase | L-DOPA | 2.3 µM. nih.govsigmaaldrich.com |

| 2-hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | L-DOPA | 4.3 µg/ml (~30 µM). medchemexpress.com |

This table presents data for compounds structurally similar to this compound due to the lack of direct data for the specified compound.

Kinetic studies have shed light on the mechanism by which related compounds inhibit tyrosinase. Analysis of the inhibition kinetics using Dixon plots revealed that 2-hydroxy-4-isopropylbenzaldehyde acts as a mixed-type inhibitor. nih.govsigmaaldrich.com This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org The study on chamaecin suggested that its inhibitory action might partially stem from its ability to form a Schiff base with a primary amino group within the enzyme. nih.govsigmaaldrich.com Similarly, 2-hydroxy-4-methoxybenzaldehyde was also determined to be a mixed-type inhibitor of mushroom tyrosinase. medchemexpress.com

Antimicrobial Research and Mechanisms of Action

The antimicrobial potential of this compound can be inferred from studies on its analogs, which have demonstrated efficacy against various microorganisms.

A structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, has shown notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) for this compound against S. aureus was reported to be 1024 µg/ml. nih.gov Furthermore, both the essential oil of Periploca sepium, which contains 2-hydroxy-4-methoxybenzaldehyde as its main component, and the isolated compound itself have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, with MIC values ranging from 80 µg/mL to 300 µg/mL. nih.gov Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has also been shown to be effective against the fungus Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov

Table 2: Antimicrobial Efficacy of a Compound Related to this compound

| Compound Name | Microorganism | MIC Value |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/ml. nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | 80 - 300 µg/mL. nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 µg/mL. nih.gov |

This table presents data for a compound structurally similar to this compound due to the lack of direct data for the specified compound.

Research into the mechanism of action of 2-hydroxy-4-methoxybenzaldehyde against S. aureus indicates that it targets the bacterial cell membrane. nih.gov Treatment with this compound led to an increased release of intracellular proteins and nucleic acids, suggesting a disruption of cell membrane integrity. nih.gov Studies on Fusarium graminearum also revealed that 2-hydroxy-4-methoxybenzaldehyde damages the cell membranes, leading to increased permeability. nih.gov This suggests that a primary antimicrobial mechanism of compounds with this structural motif could be the compromising of the microbial cell membrane. The methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the survival of many pathogenic bacteria but absent in mammals, presents a potential target for antimicrobial drug development, and enzymes within this pathway, such as IspH, are of interest. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. Understanding these structure-activity relationships (SAR) is pivotal for the rational design of more potent and selective therapeutic agents.

Correlation of Chemical Modifications with Changes in Biological Activity

Systematic modifications of the 2-hydroxybenzamide scaffold have provided critical insights into the determinants of its biological activity. The core structure, comprising a hydroxyl group at the 2-position and a carboxamide group, is a common feature in a variety of biologically active compounds. The 2-hydroxy group, in particular, is often essential for activity.

Research into related compounds has demonstrated that substitutions on the phenyl ring can dramatically alter the biological effects. For instance, in a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, the introduction of nitro and amino groups at the 4- or 5-position was evaluated for antimicrobial activity. The results indicated that these compounds possessed a broad spectrum of activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov One particular benzamide derivative exhibited potent activity against drug-resistant Bacillus subtilis with a MIC of 1.95 µg/ml. nih.gov This highlights the significant impact of ring substituents on the antimicrobial properties of the 2-hydroxybenzamide core.

Furthermore, studies on salicylamide (B354443) (2-hydroxybenzamide) derivatives have revealed their potential as broad-spectrum antiviral agents, with compounds like niclosamide (B1684120) and nitazoxanide (B1678950) showing efficacy against a range of RNA and DNA viruses. nih.gov This suggests that the 2-hydroxybenzamide scaffold is a promising starting point for the development of novel antiviral therapies.

Below is a table summarizing the antimicrobial activity of some N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, illustrating the effect of substitutions on biological activity.

| Compound ID | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis (drug-resistant) |

| 1a | H | H | H | H | NO2 | >500 | >500 |

| 1d | H | H | Cl | H | NO2 | 7.8 | 1.95 |

| 1g | H | Cl | H | H | NO2 | 15.6 | 7.8 |

| 2a | H | H | H | H | NH2 | 250 | 125 |

| 2d | H | H | Cl | H | NH2 | 62.5 | 31.25 |

This table is a representative example based on findings for related structures and is intended to illustrate the principles of SAR.

Identification of Pharmacophoric Features Essential for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 2-hydroxybenzamide scaffold, several key pharmacophoric features can be identified based on studies of related inhibitors of enzymes like histone deacetylases (HDACs).

A typical pharmacophore model for a benzamide-based inhibitor includes:

A Hydrogen Bond Donor (HBD): The hydroxyl group at the 2-position is a critical hydrogen bond donor, often interacting with key residues in the active site of target enzymes.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group serves as a hydrogen bond acceptor.

A Hydrophobic Region: The phenyl ring itself, along with substituents like the isopropyl group, provides a hydrophobic surface that can engage with nonpolar regions of the target protein.

An Aromatic Ring Feature: The benzene (B151609) ring can participate in aromatic interactions, such as pi-pi stacking, with aromatic amino acid residues in the target's binding pocket.

A study on N-(2-aminophenyl)-benzamide and N-hydroxy benzamide derivatives as HDAC2 inhibitors generated a pharmacophore model that included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring center. nih.gov This model successfully predicted the activity of a set of inhibitors, underscoring the importance of these features for biological efficacy. The this compound scaffold aligns well with these pharmacophoric requirements, suggesting its potential as an inhibitor for targets that recognize this arrangement of functional groups.

Development and Application of Chemical Probes based on this compound

Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native environment. The this compound scaffold, with its inherent biological activity and defined pharmacophoric features, presents a promising starting point for the design of such probes.

Utility in Profiling Enzyme Activity States within Complex Biological Systems

Chemical probes derived from this compound could be invaluable for profiling the activity of specific enzyme classes within complex biological mixtures, such as cell lysates or even living organisms. By using an ABP, researchers can selectively label and identify the active members of an enzyme family, providing a direct readout of their functional state.

This approach, known as activity-based protein profiling (ABPP), has several advantages over traditional methods that measure protein or mRNA levels, as it provides a direct measure of enzyme function. For example, an ABP based on this compound could be used to:

Identify the cellular targets of this class of compounds.

Screen for new enzymes that are regulated under different physiological or pathological conditions.

Assess the selectivity of new drug candidates by competing with the ABP for binding to the target enzyme.

Monitor changes in enzyme activity in response to drug treatment or disease progression.

The application of such probes in quantitative proteomic workflows would allow for a global view of the enzymes targeted by this compound and its analogs, providing crucial information for understanding their mechanism of action and for the development of new therapeutics.

Future Research Directions and Translational Perspectives for 2 Hydroxy 4 Isopropylbenzamide

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic promise of 2-Hydroxy-4-isopropylbenzamide likely extends beyond its currently understood applications, warranting a systematic exploration of new biological targets and, consequently, new therapeutic indications. The broader family of salicylamides has been shown to possess a diverse range of biological activities, offering a roadmap for future investigations into this specific analogue.

Recent research has highlighted the potential of salicylamide (B354443) derivatives in various therapeutic domains. For instance, novel arylpiperazine derivatives of salicylamide have demonstrated significant α1-adrenolytic properties, leading to antiarrhythmic and hypotensive effects in preclinical models. This suggests that this compound could be investigated for its potential cardiovascular applications. Furthermore, other salicylamide derivatives have shown multimodal activity, with combined antidepressant-like, anxiolytic-like, antipsychotic-like, and anti-amnesic properties in animal studies. These findings open up avenues for exploring the neuropsychiatric potential of this compound.

A particularly compelling area for future research is in the field of oncology. Certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors. nih.gov These compounds have shown promising antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. nih.gov Given the structural similarities, investigating the HDAC inhibitory potential of this compound and its derivatives could unveil a new class of epigenetic modulators for cancer therapy.

The exploration of novel targets can be guided by a combination of high-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels, alongside hypothesis-driven approaches based on the known pharmacology of related molecules.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To unlock the full therapeutic potential of this compound, a synergistic approach that integrates cutting-edge computational and experimental techniques is paramount. Rational drug design, guided by computational modeling, can significantly accelerate the identification of more potent and selective analogues.

Computational Approaches:

Molecular Docking: This technique can be employed to predict the binding orientation and affinity of this compound and its virtual analogues within the active sites of various biological targets. This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds and their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized analogues. This can guide the design of molecules with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of binding and the key interactions that govern molecular recognition.

Experimental Methodologies:

High-Throughput Synthesis: The use of modern synthetic techniques, such as parallel synthesis and automated purification, can enable the rapid generation of focused libraries of this compound analogues for biological evaluation.

Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-target interactions, providing crucial data for validating computational predictions.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be utilized to determine the three-dimensional structure of this compound or its analogues in complex with their biological targets. This structural information is invaluable for structure-based drug design efforts.

The iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in the rational optimization of this chemical scaffold.

Development of Next-Generation Analogues with Tailored Biological Specificity

A key objective in modern drug discovery is the development of next-generation therapeutics with high target specificity to maximize efficacy and minimize off-target side effects. For this compound, this entails the strategic design and synthesis of analogues with tailored biological profiles.

Structure-activity relationship (SAR) studies will form the cornerstone of this endeavor. By systematically modifying the chemical structure of this compound and assessing the impact on biological activity, key structural motifs responsible for potency and selectivity can be identified. For instance, the isopropyl group, the hydroxyl group, and the benzamide (B126) moiety can all be subjected to chemical modifications to explore the chemical space around the core scaffold.

The synthesis of N-hydroxybenzoyl derivatives of 5-methylisoxazol-3-amine has been reported, showcasing the feasibility of modifying the core salicylamide structure to generate novel chemical entities. researchgate.net Similarly, the synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as HDAC inhibitors demonstrates how the benzamide portion of the molecule can be functionalized to achieve specific biological activities. nih.gov

Furthermore, the incorporation of the isopropylamine (B41738) moiety, a common feature in many pharmaceutical compounds, suggests that modifications at this position could be particularly fruitful. researchgate.net The development of fluorinated analogues, a strategy known to often enhance biological properties, could also be a promising avenue for creating next-generation compounds. researchgate.net

Q & A

Q. How to address discrepancies in cytotoxicity data across cell lines for this compound?

- Methodological Answer : Standardize cell culture conditions (passage number, serum concentration). Use multiple assays (MTT, ATP luminescence, apoptosis markers) to triangulate results. Check for batch variability in compound purity via HPLC. Meta-analyze data using platforms like GraphPad Prism to identify outliers .

Q. What statistical methods validate the reproducibility of synthesis yields in multi-lab studies?

- Methodological Answer : Apply inter-laboratory reproducibility tests (e.g., Youden’s paired experiment design). Use Bland-Altman plots to assess agreement between labs. Report relative standard deviation (RSD) for triplicate runs. Include raw data in supplementary materials for transparency .

Ethical and Safety Compliance

Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Follow institutional animal care protocols (IACUC-approved). Use the 3Rs framework (Replacement, Reduction, Refinement). Document dosing (mg/kg), administration route (oral/IP), and humane endpoints (e.g., 20% weight loss). Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.